2-(2-Chlorophenoxy)aniline
Overview
Description
2-(2-Chlorophenoxy)aniline: is an organic compound with the molecular formula C12H10ClNO It is a derivative of aniline, where the aniline moiety is substituted with a 2-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing 2-(2-Chlorophenoxy)aniline involves the nucleophilic substitution of 2-chlorophenol with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-chlorophenol with aniline. This method requires a palladium catalyst, a ligand, and a base, and is conducted under an inert atmosphere at high temperatures.
Industrial Production Methods: Industrial production of this compound often employs large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Chlorophenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form this compound derivatives with different substituents on the aniline ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: It can participate in electrophilic substitution reactions, where the aniline ring can be further functionalized. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, acyl chlorides, Lewis acids as catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various substituted aniline derivatives.
Substitution: Halogenated, sulfonylated, or acylated aniline derivatives.
Scientific Research Applications
Chemistry: 2-(2-Chlorophenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. It can also serve as a precursor for the synthesis of advanced materials with applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In medicinal applications, it may modulate receptor activity by binding to specific receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)aniline: Similar structure but with the chlorophenoxy group at the 4-position.
4-(2-Chlorophenoxy)aniline: Similar structure but with the aniline moiety at the 4-position.
2-(2-Bromophenoxy)aniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 2-(2-Chlorophenoxy)aniline is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCPEXSRBLIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502873 | |
Record name | 2-(2-Chlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-47-3 | |
Record name | 2-(2-Chlorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56966-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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